molecular formula C15H11N5O B12950529 N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide CAS No. 919763-50-1

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide

Cat. No.: B12950529
CAS No.: 919763-50-1
M. Wt: 277.28 g/mol
InChI Key: QECLQZKYTWKKHG-UHFFFAOYSA-N
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Description

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the cyanobenzamide moiety. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanobenzamide moiety is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for drug development and other scientific research .

Properties

CAS No.

919763-50-1

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

N-(6-amino-1H-benzimidazol-2-yl)-4-cyanobenzamide

InChI

InChI=1S/C15H11N5O/c16-8-9-1-3-10(4-2-9)14(21)20-15-18-12-6-5-11(17)7-13(12)19-15/h1-7H,17H2,(H2,18,19,20,21)

InChI Key

QECLQZKYTWKKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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